

# A Comparative Analysis of 1-(4-Methoxyphenyl)piperazine Hydrochloride in Preclinical Research

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## Compound of Interest

Compound Name: 1-(4-Methoxyphenyl)piperazine  
hydrochloride

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This guide provides a comprehensive comparison of **1-(4-Methoxyphenyl)piperazine hydrochloride** (p-MeOPP), a piperazine derivative noted for its stimulant and euphoric properties.<sup>[1]</sup> The following sections detail its pharmacological profile, compare it with relevant alternative compounds, and present key experimental data and protocols to support further research and development.

## Physicochemical Properties

**1-(4-Methoxyphenyl)piperazine hydrochloride** is a white, crystalline solid under standard conditions.<sup>[2]</sup> A high purity of  $\geq 98\%$  is typically required for its use in pharmaceutical synthesis, notably as an intermediate for the antifungal agent Ketoconazole.<sup>[2]</sup>

Property	Value	Reference
Molecular Formula	C11H16N2O • 2HCl	[1]
Molecular Weight	265.2 g/mol	[1]
CAS Number	38869-47-5	[1][2]
Appearance	Crystalline solid / White powder	[1][2]
Purity	≥98%	[1][2]
Solubility	DMSO: 30 mg/ml, PBS (pH 7.2): 10 mg/ml, DMF: 5 mg/ml, Methanol: 1 mg/ml	[1]

## Pharmacological Profile and Mechanism of Action

1-(4-Methoxyphenyl)piperazine is recognized for its stimulant effects, which are comparable to those of amphetamine.[1][3] Its mechanism of action is believed to be a combination of serotonergic and dopamine antagonistic properties, similar to 3,4-methylenedioxymethamphetamine (MDMA).[1][4] In vitro studies have shown that p-MeOPP can inhibit the reuptake and stimulate the release of monoamine neurotransmitters.[3] This modulation of serotonin and dopamine levels in the brain is responsible for its mood-enhancing and euphoric effects.[4]

The metabolism of p-MeOPP primarily occurs in the liver via the P450 enzyme CYP2D6, which demethylates it to form para-hydroxyphenylpiperazine.[3]

**Adverse Effects:** Like other piperazine derivatives, p-MeOPP is associated with several adverse effects, including:

- Tachycardia (increased heart rate)[4]
- Hypertension (high blood pressure)[4]
- Neurological symptoms such as agitation and seizures[4]

- Potential for hepatotoxicity at higher doses[4]

## Comparative Analysis with Alternative Compounds

The pharmacological and structural properties of p-MeOPP can be better understood when compared to other psychoactive compounds and piperazine derivatives. The position of the methoxy group and the nature of other substituents significantly influence the compound's interaction with neurotransmitter systems.[4] For instance, the electron-donating methoxy group in p-MeOPP enhances certain molecular interactions compared to electron-withdrawing groups found in derivatives like mCPP (-Cl) or TFMPP (-CF<sub>3</sub>).[4]

Compound	Structural Class	Key Mechanistic Feature	Primary Reported Effects
1-(4-Methoxyphenyl)piperazine (p-MeOPP)	Phenylpiperazine	Mixed serotonergic and dopamine antagonistic properties[1][4]	Stimulant, euphoric[1]
MDMA	Amphetamine	Serotonin, norepinephrine, and dopamine releasing agent	Empathogenic, euphoric
m-Chlorophenylpiperazine (mCPP)	Phenylpiperazine	Serotonin receptor agonist[5]	Anxiolytic[5]
Trifluoromethylphenyl piperazine (TFMPP)	Phenylpiperazine	Serotonin receptor agonist[5]	Anxiolytic[5]
Benzylpiperazine (BZP)	Benzylpiperazine	Dopamine and norepinephrine releasing agent	Stimulant

## Experimental Protocols

## Synthesis of 1-(4-Methoxyphenyl)piperazine Hydrochloride

A common synthesis route involves the reaction of p-anisidine with bis(2-chloroethyl)amine, which is generated in situ from diethanolamine to avoid handling the carcinogenic intermediate.

[6]

General Procedure:

- Diethanolamine (0.26 mol) is treated with hydrobromic acid (0.5 mol) and refluxed for 12 hours.[6]
- Excess HBr is distilled off.[6]
- Without isolating the intermediate, p-anisidine (0.24 mol), sodium carbonate (0.16 mol), and 80 ml of 1-butanol are added to the flask under a dry nitrogen atmosphere.[6]
- The mixture is heated at 120°C for 5 hours. An additional portion of sodium carbonate (0.13 mol) is added, and heating continues for another 24 hours.[6]
- After cooling, the suspension is washed twice with water. The pH is adjusted to 12 with sodium hydroxide, and the organic layers are combined.[6]
- The pH of the organic layer is adjusted to 5 with concentrated HCl to precipitate the hydrochloride salt.[6]
- The product is recrystallized from ethanol and dried under a vacuum.[6]

## Toxicological Analysis in Biological Samples

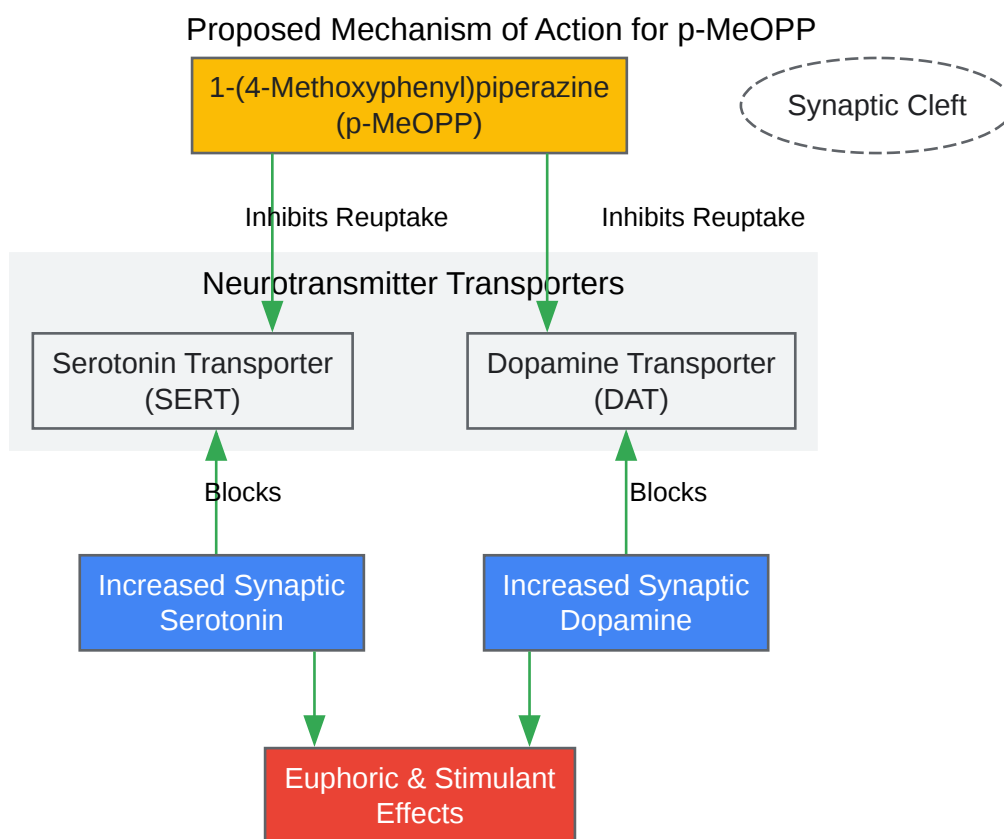
Advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) are employed to detect p-MeOPP and its metabolites in biological samples such as serum and urine.[4] This is crucial for clinical toxicology and forensic analysis.[1][4]

General Workflow:

- Sample Preparation: Biological samples (serum or urine) are collected.

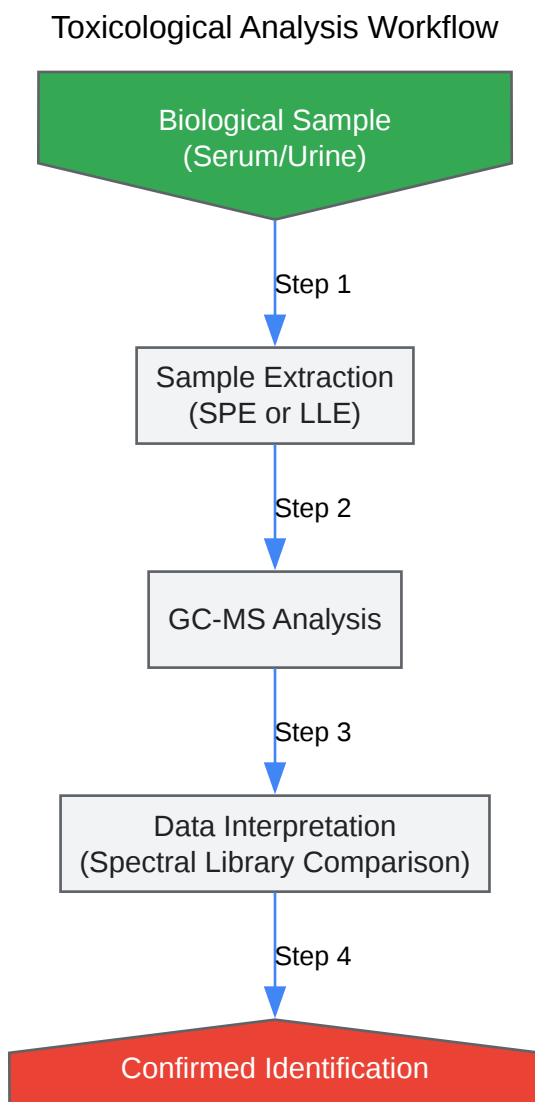
- Extraction: Solid-phase extraction or liquid-liquid extraction is used to isolate the compound from the biological matrix.
- Derivatization (Optional): In some cases, the extract is derivatized to improve its chromatographic properties.
- GC-MS Analysis: The prepared sample is injected into a GC-MS system for separation and identification based on its mass spectrum and retention time.
- Data Analysis: The resulting data is compared against spectral libraries for confirmation.

## Visualizations



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Caption: Proposed mechanism of p-MeOPP action on neurotransmitter transporters.



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Caption: General workflow for the detection of p-MeOPP in biological samples.

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